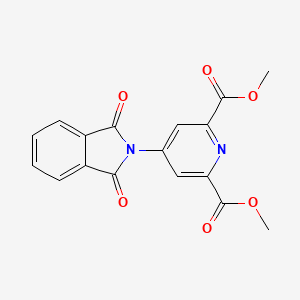
Dimethyl 4-(1,3-dioxoisoindol-2-yl)pyridine-2,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4-(1,3-dioxoisoindol-2-yl)pyridine-2,6-dicarboxylate is a complex organic compound that features a pyridine ring substituted with a 1,3-dioxoisoindoline moiety and two ester groups at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 4-(1,3-dioxoisoindol-2-yl)pyridine-2,6-dicarboxylate typically involves the condensation of dimethyl 2,6-pyridinedicarboxylate with a suitable isoindoline derivative. One common method includes the use of a nucleophilic substitution reaction where the pyridine dicarboxylate is reacted with a halogenated isoindoline in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl 4-(1,3-dioxoisoindol-2-yl)pyridine-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester groups to alcohols or to reduce the isoindoline moiety.
Substitution: Nucleophilic substitution reactions can be employed to replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4-(1,3-dioxoisoindol-2-yl)pyridine-2,6-dicarboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Dimethyl 4-(1,3-dioxoisoindol-2-yl)pyridine-2,6-dicarboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact pathways involved .
Vergleich Mit ähnlichen Verbindungen
Dimethyl 2,6-pyridinedicarboxylate: A simpler analog without the isoindoline moiety.
Imidazole-containing compounds: These compounds share some structural similarities and are known for their broad range of biological activities.
Uniqueness: Dimethyl 4-(1,3-dioxoisoindol-2-yl)pyridine-2,6-dicarboxylate is unique due to the presence of both the pyridine and isoindoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C17H12N2O6 |
|---|---|
Molekulargewicht |
340.29 g/mol |
IUPAC-Name |
dimethyl 4-(1,3-dioxoisoindol-2-yl)pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C17H12N2O6/c1-24-16(22)12-7-9(8-13(18-12)17(23)25-2)19-14(20)10-5-3-4-6-11(10)15(19)21/h3-8H,1-2H3 |
InChI-Schlüssel |
PFLVXNPYVFUTTH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)N2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


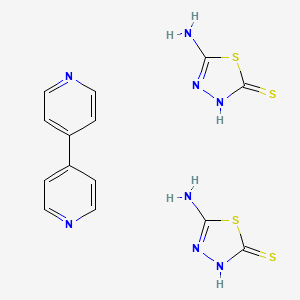
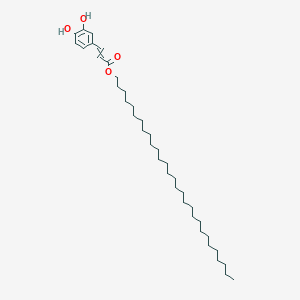

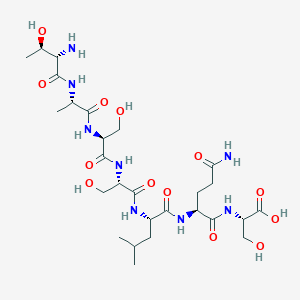
![Bis[4-(trifluoromethyl)phenyl]phosphinic chloride](/img/structure/B12526838.png)
![6-Hydroxy-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12526849.png)
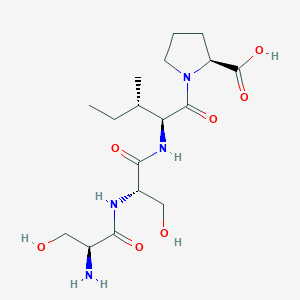
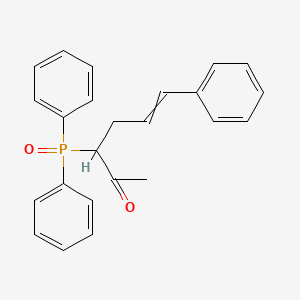
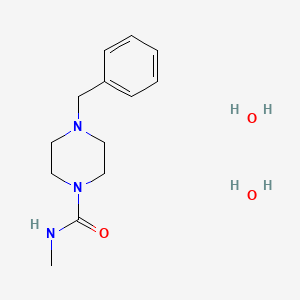
![3,3'-[Quinoxaline-2,3-diylbis(methylene)]di(pentane-2,4-dione)](/img/structure/B12526878.png)
![(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-aminoacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B12526879.png)
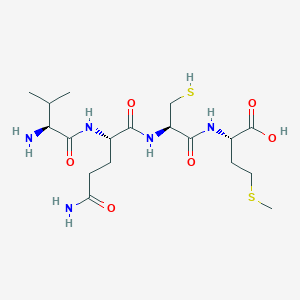
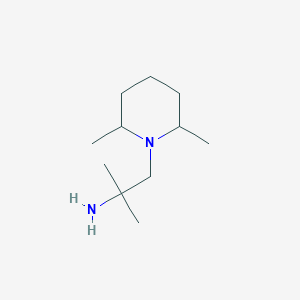
![4-(3-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-2-yl)phenol](/img/structure/B12526891.png)
